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3-Amino-6-fluoro-2-methylbenzoic acid Documentation Hub

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Methyl-6-Fluoroquinolone Scaffolds via 3-Amino-6-fluoro-2-methylbenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 3-Amino-6-fluoro-2-methylbenzoic acid (CAS: 1260773-43-0 / 1186194-29-5 analogs) a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 3-Amino-6-fluoro-2-methylbenzoic acid (CAS: 1260773-43-0 / 1186194-29-5 analogs) as a high-value scaffold for synthesizing 8-methyl-6-fluoroquinolones , a subclass of fluoroquinolones (FQs) noted for reduced phototoxicity and enhanced activity against Gram-positive pathogens.

Executive Summary

3-Amino-6-fluoro-2-methylbenzoic acid represents a "pre-functionalized" building block that solves a classic regioselectivity challenge in quinolone synthesis. By incorporating a methyl group at the C-2 position (relative to the benzoic acid core) and an amino group at C-3, this molecule directs the Gould-Jacobs cyclization exclusively to the C-4 position. This regiocontrol is critical for accessing the 8-methyl-6-fluoroquinolone pharmacophore, a structural motif found in next-generation antibiotics designed to overcome resistance mechanisms affecting older 8-H or 8-Fluoro analogs.

Key Advantages of this Scaffold:
  • Regio-defined Cyclization: The C-2 methyl group sterically blocks the "left-side" cyclization, forcing ring closure to form the 8-methyl quinolone exclusively.

  • 6-Fluoro Pharmacophore: The fluorine atom is pre-installed at the correct position (C-6 of the final quinolone), eliminating the need for late-stage fluorination.

  • C-7 Functional Handle: The benzoic acid moiety (C-1) becomes a C-7 carboxyl group on the quinolone, offering a versatile handle for decarboxylation or conversion to novel C-7 substituents.

Strategic Analysis: The 8-Methyl Advantage

In fluoroquinolone structure-activity relationships (SAR), the C-8 position is pivotal.

  • 8-Fluoro (e.g., Lomefloxacin): Increases potency but correlates with high phototoxicity and genetic toxicity.

  • 8-Methoxy (e.g., Moxifloxacin): Reduces resistance development but increases synthetic complexity.

  • 8-Methyl: Offers a "Goldilocks" zone—improved activity against Gram-positive bacteria (e.g., S. pneumoniae) and significantly lower phototoxicity compared to 8-fluoro analogs due to increased stability of the HOMO-LUMO gap.

Using 3-Amino-6-fluoro-2-methylbenzoic acid allows direct access to this 8-methyl core without the complex lithiation or cross-coupling steps required when starting from simple anilines.

Experimental Protocol: The Modified Gould-Jacobs Route

This protocol describes the conversion of 3-Amino-6-fluoro-2-methylbenzoic acid into the 8-methyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid core.

Phase A: Pre-requisites & Materials
  • Starting Material: 3-Amino-6-fluoro-2-methylbenzoic acid (Purity >98%).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).

  • Solvents: Ethanol (anhydrous), Diphenyl ether (Dowtherm A substitute).

  • Equipment: Dean-Stark trap, High-temperature heating mantle.

Phase B: Step-by-Step Methodology
Step 1: Esterification (Optional but Recommended)

Rationale: Converting the free acid to a methyl ester improves solubility and prevents interference during the condensation step.

  • Dissolve 3-Amino-6-fluoro-2-methylbenzoic acid (10 mmol) in Methanol (50 mL).

  • Add conc.[1][2] H₂SO₄ (1.0 mL) dropwise.

  • Reflux for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Neutralize with NaHCO₃, extract with DCM, and concentrate to yield Methyl 3-amino-6-fluoro-2-methylbenzoate .

Step 2: Condensation (Enamine Formation)

Rationale: Formation of the anilinomethylenemalonate intermediate.

  • Mix the ester from Step 1 (10 mmol) with Diethyl ethoxymethylenemalonate (EMME) (11 mmol, 1.1 eq).

  • Heat the neat mixture (or use minimal Ethanol) to 110–120°C for 2–4 hours.

  • Critical Control Point: Apply a slight vacuum or a stream of N₂ to remove the ethanol byproduct, driving the equilibrium forward.

  • Cool to solidify.[2] Recrystallize from Ethanol/Hexane to obtain the Enamine Intermediate .

Step 3: Thermal Cyclization (Gould-Jacobs)

Rationale: High-temperature intramolecular nucleophilic substitution. The steric bulk of the C-2 methyl forces the ring closure onto the C-4 position (relative to the benzene ring), creating the quinolone core.

  • Heat Diphenyl ether (10 mL/g of reactant) to 250–260°C .

  • Add the Enamine Intermediate portion-wise to the boiling solvent.

    • Note: Rapid addition ensures kinetic energy overcomes the activation barrier for aromatic substitution.

  • Maintain temperature for 30–45 minutes.

  • Cool to room temperature. The product, Ethyl 6-fluoro-7-(methoxycarbonyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , usually precipitates.

  • Filter and wash with Hexane to remove diphenyl ether.

Step 4: Global Hydrolysis
  • Suspend the diester in 10% NaOH (aq) and reflux for 4 hours.

  • Acidify with 6M HCl to pH 1–2.

  • Filter the white/off-white precipitate.

  • Final Product: 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid .

Process Visualization (Pathway Logic)

The following diagram illustrates the regioselective cyclization logic dictated by the 2-methyl substituent.

G Start 3-Amino-6-fluoro- 2-methylbenzoic acid Step1 Condensation (+ EMME) Start->Step1 Inter Enamine Intermediate Step1->Inter - EtOH Step2 Thermal Cyclization (250°C, Dowtherm A) Inter->Step2 Split Regio-Control Point Step2->Split PathA Cyclization at C-2 (Blocked by Methyl) Split->PathA Steric Clash PathB Cyclization at C-4 (Allowed) Split->PathB Major Pathway Final 8-Methyl-6-Fluoro- Quinolone Core PathB->Final

Caption: Regioselective synthesis pathway. The C-2 methyl group acts as a steric blocking agent, directing cyclization exclusively to form the 8-methyl quinolone scaffold.

Data Summary & Impurity Profile

ParameterSpecification / Expected OutcomeNotes
Yield (Step 2) > 85%Loss of ethanol must be driven to completion.
Yield (Step 3) 60–75%High temperature required; watch for decarboxylation.
Regioselectivity > 98:2 (8-Me vs 6-Me isomer)The 2-methyl group effectively eliminates the 6-methyl isomer formation.
Key Impurity Decarboxylated QuinoloneProlonged heating at >260°C may cause premature loss of the C-3 carboxyl.
Appearance Off-white to pale yellow solidColoration often indicates oxidation byproducts from Dowtherm A.

Downstream Applications

The resulting 3,7-dicarboxylic acid is a versatile intermediate:

  • Selective Decarboxylation: Heating in quinoline/Cu powder selectively removes the C-7 carboxyl (less stable than C-3), yielding the 8-methyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid (the standard FQ core).

  • C-7 Derivatization: The C-7 carboxyl can be converted to an amine (via Curtius rearrangement) to introduce Piperazine or Pyrrolidine side chains, critical for broad-spectrum antibacterial activity.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K.; Heinen, H. (1978). "Zur Synthese von 4-Chinolon-3-carbonsäuren." Justus Liebigs Annalen der Chemie, 1978(10), 1715–1729. Link

  • Blondeau, D.; et al. (2000). "Synthesis and antibacterial activity of new 8-methylfluoroquinolones." European Journal of Medicinal Chemistry, 35(7), 717-723.
  • Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews, 105(2), 559–592. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation during 3-Amino-6-fluoro-2-methylbenzoic acid reactions

Technical Support Center: 3-Amino-6-fluoro-2-methylbenzoic Acid Handling Ticket ID: #AFMB-STABILITY-001 Subject: Prevention of Decarboxylation During Synthetic Workflows Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-6-fluoro-2-methylbenzoic Acid Handling

Ticket ID: #AFMB-STABILITY-001 Subject: Prevention of Decarboxylation During Synthetic Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ortho-Sandwich" Instability

You are likely accessing this guide because you have observed "fizzing" (CO₂ evolution), yield loss, or the formation of 4-fluoro-2-methylaniline (the decarboxylated byproduct) during your reaction.

3-Amino-6-fluoro-2-methylbenzoic acid represents a "perfect storm" for decarboxylation. Unlike unsubstituted benzoic acid, which requires extreme heat to lose CO₂, your molecule is destabilized by three converging factors:

  • Steric Strain (The Ortho-Effect): The 2-methyl and 6-fluoro groups create a "sandwich" effect, forcing the carboxylic acid out of planarity with the aromatic ring. This breaks conjugation and raises the ground-state energy.

  • Electronic Push: The 3-amino group is a strong electron donor. Through resonance, it increases electron density at the carbon bearing the carboxyl group, facilitating the release of CO₂.

  • Zwitterion Formation: In neutral or slightly acidic media, the proton from the carboxylic acid can transfer to the amine, creating a zwitterion that is thermally fragile.

This guide provides self-validating protocols to bypass these failure modes.

Module 1: The Mechanistic Root Cause

To prevent failure, you must understand the enemy. The diagram below illustrates the steric and electronic pathway leading to CO₂ loss.

DecarboxylationMechanism Reactant 3-Amino-6-fluoro-2-methylbenzoic acid (High Steric Strain) Zwitterion Zwitterionic Intermediate (NH3+ / COO-) Reactant->Zwitterion Proton Transfer (pH < 7) TS Transition State (Twisted Carboxylate) Reactant->TS Steric Relief Driver Zwitterion->TS Heat (>40°C) or Acid Catalysis Product 4-Fluoro-2-methylaniline + CO2 (Gas) TS->Product Irreversible Loss of CO2

Figure 1: Mechanistic pathway of decarboxylation driven by steric relief and zwitterionic instability.

Module 2: Troubleshooting Amide Couplings

The Issue: Standard activation methods (EDC/NHS, HATU at Room Temp) often generate an active ester that is too long-lived. The heat generated during activation or the basicity of the tertiary amine (DIEA/TEA) can trigger decarboxylation before the amine nucleophile attacks.

The Solution: Use a "Cold-Activation" protocol.

Protocol A: Low-Temperature HATU Coupling

Recommended for: Small scale (<1g) discovery chemistry.

ParameterSpecificationReason
Solvent DMF or NMP (Anhydrous)High solubility, prevents precipitation of intermediates.
Base DIPEA (Hünig's Base)Non-nucleophilic, buffers the zwitterion.
Temperature 0°C to 5°C (Strict)Kinetic control; prevents thermal decarboxylation.
Stoichiometry 1.0 Acid : 1.1 HATU : 1.2 AmineSlight excess of coupling reagent ensures rapid consumption.

Step-by-Step:

  • Dissolve 3-Amino-6-fluoro-2-methylbenzoic acid in DMF (0.2 M) under Nitrogen.

  • Cool the solution to 0°C in an ice/water bath.

  • Add DIPEA (2.5 equiv). Note: Solution may darken slightly; this is normal.

  • Add HATU (1.1 equiv) in one portion.

  • CRITICAL: Stir for only 5-10 minutes at 0°C. Do not let this "pre-activation" stir for an hour as you would with stable acids.

  • Immediately add your amine partner (1.2 equiv).

  • Allow to warm to room temperature only after 2 hours of stirring at 0°C.

Validation Check: Spot TLC after 15 minutes. If you see a non-polar spot (Rf ~0.6-0.8 in 50% EtOAc/Hex) that glows blue under UV (aniline-like), you have decarboxylated. The product should be more polar.

Module 3: Troubleshooting Esterification (Protection)

The Issue: Classical Fischer esterification (Refluxing MeOH + H₂SO₄) is a guaranteed failure. The combination of strong acid and reflux temperature will quantitatively decarboxylate this scaffold.

The Solution: Use Base-Promoted Alkylation or Mild Acid Chlorides .

Protocol B: Alkylation (The Safest Route)

Recommended for: Methyl/Ethyl/Benzyl ester formation.

EsterificationDecision Start Target: Methyl Ester Method1 Fischer Esterification (MeOH/H2SO4, Reflux) Start->Method1 Avoid Method2 Alkylation (MeI, K2CO3, DMF) Start->Method2 Preferred Method3 TMS-Diazomethane (MeOH, Toluene) Start->Method3 Alternative Result1 FAILURE: Decarboxylation Method1->Result1 Result2 SUCCESS: High Yield, No Heat Method2->Result2 Result3 SUCCESS: Clean, but Hazardous Method3->Result3

Figure 2: Decision matrix for esterification strategies.

Step-by-Step (Alkylation):

  • Dissolve the acid in DMF (0.5 M).

  • Add finely ground K₂CO₃ (1.5 equiv).

  • Add Methyl Iodide (MeI) (1.2 equiv) dropwise at 0°C .

  • Allow to stir at Room Temperature (20-25°C). Do not heat.

  • Quench: Pour into ice water. The ester often precipitates as a solid.

  • Why this works: The reaction proceeds via the carboxylate anion (COO⁻) attacking the alkyl halide. The basic conditions prevent the proton-catalyzed decarboxylation pathway, and the low temperature prevents thermal elimination.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black and bubbled upon adding Thionyl Chloride (SOCl₂). What happened? A: You likely generated HCl gas which protonated the amine, forming a localized "hot spot" of acidity and heat.

  • Fix: If you must use acid chlorides, use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C . The Vilsmeier intermediate formed is milder. Never reflux this acid with SOCl₂.

Q2: Can I use aqueous workups? A: Yes, but monitor pH.

  • Avoid highly acidic washes (1M HCl) if you plan to concentrate the organic layer with heat afterward.

  • Best Practice: Wash with saturated NH₄Cl or Citric Acid (mild), then NaHCO₃. Dry over Na₂SO₄ and evaporate at <35°C bath temperature.

Q3: How do I store the starting material? A: Store at -20°C . Over time at room temperature, the solid can slowly "off-gas" CO₂, especially if it absorbs moisture (forming the zwitterion).

Q4: I see a new peak in LCMS with M-44 mass. Is this my product? A: No. M-44 corresponds to the loss of CO₂ (Mass 44). This is the decarboxylated byproduct (4-fluoro-2-methylaniline ). You must alter your reaction conditions to lower the temperature or reduce acidity.

References

  • Mechanistic Insight into Decarboxylation

    • Title: Density functional theory study of benzoic acid decarboxylation.[1][2]

    • Relevance: Establishes the activation energy barriers for oxidative and thermal decarboxylation, confirming the high energy cost for unsubstituted acids vs. the ease of substituted variants.
    • Source: Asian Journal of Green Chemistry.[1]

  • Ortho-Effect & Steric Inhibition

    • Title: Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.[3][4]

    • Relevance: Provides kinetic data on how amino groups and ortho-substituents (steric inhibition of resonance)
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Fluoro-Anthranilic Analogs

    • Title: 2-Amino-3-fluorobenzoic acid.[5]

    • Relevance: Detailed Organic Syntheses procedure for a structurally similar fluoro-anthranilic acid, highlighting the necessity of controlled pH and temperature during isol
    • Source: Organic Syntheses, Coll. Vol. 10, p.16 (2004).
    • URL:[Link]

  • Thermal Stability of Fluoro-Benzoates

    • Title: Methyl 3-amino-2-fluorobenzoate synthesis.[6]

    • Relevance: Demonstrates the successful use of Thionyl Chloride at 0°C (reflux only permitted for the ester, not the free acid activation)
    • Source: ChemicalBook (P

Sources

Optimization

Handling moisture sensitivity in 3-Amino-6-fluoro-2-methylbenzoic acid protocols

Welcome to the technical support center for 3-Amino-6-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-6-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this moisture-sensitive reagent. By understanding the causality behind experimental choices, you can ensure the integrity of your reactions and achieve reliable, reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the storage, handling, and use of 3-Amino-6-fluoro-2-methylbenzoic acid in moisture-sensitive protocols.

Issue 1: Inconsistent Reaction Yields or Failure

Q: My reaction yields with 3-Amino-6-fluoro-2-methylbenzoic acid are inconsistent, or the reaction is failing altogether. I suspect moisture contamination. How can I confirm this and what are the corrective actions?

A: Inconsistent yields are a classic symptom of moisture contamination when working with hygroscopic reagents. The presence of water can lead to several undesirable outcomes:

  • Hydrolysis of Activated Intermediates: In coupling reactions (e.g., amide bond formation), water can hydrolyze activated esters or acid chlorides faster than the desired reaction with the amine, leading to the regeneration of the carboxylic acid and reduced product formation.

  • Side Reactions: Aromatic amines can undergo oxidation reactions, which can be influenced by the presence of water.[1]

  • Alteration of Reaction Conditions: Water can affect the solubility of reagents and the efficacy of certain bases, leading to unpredictable reaction kinetics.

Troubleshooting Steps:

  • Quantify Water Content:

    • Karl Fischer Titration: This is the gold standard for accurately determining the water content in your starting material and solvents.

    • Analytical Techniques: While less quantitative for this specific purpose, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes indicate the presence of water.[2][3]

  • Implement Rigorous Anhydrous Techniques:

    • Drying the Reagent: If the starting material is suspected to be wet, it can be dried under high vacuum.[4] Place the solid in a desiccator with a suitable drying agent like phosphorus pentoxide for several hours.[5]

    • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles should be used promptly after opening.

    • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere of nitrogen or argon.[6][7] This can be achieved using a glove box or Schlenk line techniques.[8]

  • Optimize Reaction Setup:

    • Flame-Drying Glassware: All glassware must be rigorously dried before use. Flame-drying under vacuum or oven-drying at high temperatures (e.g., 125°C for at least 24 hours) is essential.[5][9]

    • Septa and Seals: Use high-quality rubber septa and ensure all joints are well-sealed. Parafilm can be used to wrap joints for extra security.

Issue 2: Difficulty in Weighing and Transferring the Reagent

Q: 3-Amino-6-fluoro-2-methylbenzoic acid is a fine powder and appears to be clumping, making accurate weighing difficult. What is the best practice for handling this?

A: Clumping is a clear visual indicator of moisture absorption. Hygroscopic solids readily absorb atmospheric moisture, leading to handling difficulties and compromising reagent purity.[4][10]

Best Practices for Weighing and Transfer:

  • Glove Box/Glove Bag: The most reliable method is to handle the solid inside a glove box or a glove bag with a controlled, low-humidity atmosphere.[10] This minimizes exposure to ambient moisture.

  • Rapid Weighing: If a glove box is unavailable, weighing should be done as quickly as possible. Have all necessary equipment ready to minimize the time the container is open.

  • Pre-weighed Vials: For multiple reactions, consider pre-weighing the required amounts into separate, dry, inert gas-flushed vials inside a glove box. These can then be sealed for later use.[10]

  • Transfer under Inert Gas Flow: When adding the solid to the reaction flask, do so under a positive pressure of inert gas to prevent backflow of atmospheric air.

Issue 3: Decarboxylation as a Side Reaction

Q: I am observing a byproduct that I suspect is from the decarboxylation of my starting material. What conditions favor this side reaction and how can I prevent it?

A: Decarboxylation, the loss of the carboxyl group as CO2, can be a significant side reaction for certain substituted benzoic acids, especially at elevated temperatures or under strongly acidic or basic conditions.[11] The presence of an ortho-amino group can influence the electronic properties of the ring and potentially affect the stability of the carboxyl group.

Strategies to Minimize Decarboxylation:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Many reactions can be successfully run at room temperature or even at 0°C.[11]

  • pH Management: Avoid strongly acidic or basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Catalyst Choice: Be mindful that certain metal catalysts can promote decarboxylation.[11]

  • Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to conditions that may favor decarboxylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing 3-Amino-6-fluoro-2-methylbenzoic acid?

A1: To maintain its integrity, 3-Amino-6-fluoro-2-methylbenzoic acid should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage area should be cool, dry, and dark. For long-term storage, placing the container inside a desiccator containing a drying agent is recommended.[5]

Q2: How do I properly dry solvents for use with this reagent?

A2: The choice of drying agent depends on the solvent. For common aprotic solvents used in reactions with this compound (e.g., THF, DCM), molecular sieves are a good option. For drying solvents containing amines, basic drying agents like potassium hydroxide or calcium oxide are suitable.[12] It's crucial to ensure the drying agent is compatible with your solvent and will not react with your starting material.[13]

Q3: Can I use commercially available anhydrous solvents directly from the bottle?

A3: While commercially available anhydrous solvents are of high purity, their water content can increase after the bottle has been opened. For highly moisture-sensitive reactions, it is best to use a freshly opened bottle or to further dry the solvent over a suitable drying agent and distill it before use.[4]

Q4: What are the key steps for setting up a reaction under an inert atmosphere?

A4: A typical setup involves:

  • Drying Glassware: Oven-dry or flame-dry all glassware and allow it to cool under a stream of inert gas.[9]

  • Assembling the Apparatus: Assemble the glassware while flushing with inert gas.[14]

  • Purging the System: Use a series of vacuum/inert gas backfill cycles to remove atmospheric gases from the reaction vessel.[15]

  • Maintaining Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction, often using a balloon or a bubbler system.[6]

III. Experimental Protocols and Data

Protocol 1: Drying 3-Amino-6-fluoro-2-methylbenzoic acid
  • Place the solid reagent in a clean, dry round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Place the flask in a desiccator containing a strong drying agent like phosphorus pentoxide.

  • Apply vacuum for several hours to remove absorbed moisture.[5]

  • Once dry, carefully backfill the flask with a dry, inert gas before opening.

Protocol 2: Setting up a Moisture-Sensitive Reaction
  • Glassware Preparation: Oven-dry a round-bottom flask, magnetic stir bar, and condenser at 125°C for at least 4 hours.

  • Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.

  • Reagent Addition: Add the 3-Amino-6-fluoro-2-methylbenzoic acid to the flask under a positive flow of inert gas.

  • Solvent Transfer: Transfer the anhydrous solvent to the reaction flask via a syringe or cannula.[8]

  • Reagent Addition: Add other reagents sequentially via syringe through a rubber septum.

  • Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction.

Table 1: Compatibility of Common Drying Agents
Drying AgentSuitable forUnsuitable for
Magnesium Sulfate (MgSO₄) Generally useful for most organic solvents.
Sodium Sulfate (Na₂SO₄) Generally useful, but has a low speed of drying.
Calcium Chloride (CaCl₂) Alkyl halides, aryl halides, saturated and aromatic hydrocarbons, ethers.Alcohols, amines, amides, ketones, and some esters.[13]
Potassium Carbonate (K₂CO₃) Ketones, esters, some alcohols, and amines.Acidic compounds.[13]
Potassium Hydroxide (KOH) Organic bases (amines).Acids, phenols, esters, aldehydes, ketones.[12]
Molecular Sieves (3Å or 4Å) Most organic solvents.

IV. Visual Guides

Workflow for Handling a Hygroscopic Solid

MoistureSensitiveWorkflow cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction Setup P1 Dry Glassware (Oven/Flame-Dry) P2 Assemble Apparatus Under Inert Gas P1->P2 R1 Purge Reaction Flask (Vacuum/Inert Gas Cycles) P2->R1 H1 Transfer Reagent to Glove Box/Bag H2 Weigh Reagent H1->H2 H3 Seal in Vial H2->H3 R2 Add Reagent to Flask (Under Inert Gas Flow) H3->R2 Transfer R1->R2 R3 Add Anhydrous Solvent (via Syringe/Cannula) R2->R3

Caption: Workflow for handling hygroscopic solids.

Troubleshooting Decision Tree for Poor Reaction Yields

TroubleshootingTree Start Poor/Inconsistent Reaction Yield Q1 Is Moisture Contamination Suspected? Start->Q1 A1_Yes Implement Rigorous Anhydrous Techniques Q1->A1_Yes Yes A1_No Investigate Other Reaction Parameters (Temp, Stoichiometry, etc.) Q1->A1_No No Check1 Dry Reagent & Solvents A1_Yes->Check1 Check2 Use Inert Atmosphere A1_Yes->Check2 Check3 Dry Glassware Properly A1_Yes->Check3 Result Re-run Reaction & Monitor Outcome Check1->Result Check2->Result Check3->Result

Caption: Troubleshooting decision tree for poor yields.

V. References

  • Xiong Z, Zhang J, Wang L, et al. (2023). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry, 5:12, (2832-2844). [Link]

  • Xiong Z, Zhang J, Wang L, et al. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Hive Stimulants. Drying agents and their compatibilities. [Link]

  • World Precision Instruments. Detection of organic compounds in water analysis. [Link]

  • Organic Chemistry. Drying Agents - Removing water from organic solvents. [Link]

  • UCLA Chemistry and Biochemistry. Using drying agents. [Link]

  • Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input? [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • Chemical Science (RSC Publishing). (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • EPA NEPIC. (1996). Environmental Research Brief: Modeling Soil-Water Distribution of Aromatic Amines in Water Saturated Soil Systems. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • Vedantu. (2024). Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. [Link]

  • EPA. Methods for the Determination of Organic Compounds in Drinking Water. [Link]

  • ResearchGate. (2021). Drying agents. [Link]

  • Spectroscopy Online. (2017). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. [Link]

  • IEEE Xplore. (1975). Methods for the Determination of Specific Organic Pollutants in Water and Waste Water. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-6-fluoro-2-methylbenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Unambiguous Characterization in Drug Discovery In the landscape of modern drug development, the precise st...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Molecules such as 3-Amino-6-fluoro-2-methylbenzoic acid, a substituted anthranilic acid derivative, are valuable building blocks in medicinal chemistry. The specific arrangement of the amino, fluoro, and methyl groups on the benzoic acid scaffold can significantly influence its physicochemical properties and biological activity. Consequently, rigorous characterization is not merely a procedural step but a fundamental requirement for advancing a compound through the discovery and development pipeline.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Amino-6-fluoro-2-methylbenzoic acid. In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, we will leverage predicted NMR data, supported by a comparative analysis with structurally related compounds. This approach mirrors a common scenario in early-stage research where definitive reference spectra are yet to be established. We will also explore alternative and complementary analytical techniques that provide a more complete picture of the molecule's identity and purity.

Predicted ¹H and ¹³C NMR Data for 3-Amino-6-fluoro-2-methylbenzoic Acid

Due to the absence of published experimental spectra, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions serve as a robust starting point for researchers synthesizing this compound.

Predicted ¹H NMR Spectral Data
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HCOOH
~6.85Doublet of doublets1HH-4
~6.60Doublet of doublets1HH-5
~5.20Broad Singlet2HNH₂
~2.10Singlet3HCH₃
Predicted ¹³C NMR Spectral Data
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Predicted Chemical Shift (δ, ppm)Assignment
~168.0C=O
~158.0 (d, ¹JCF)C-6
~148.0C-3
~125.0C-1
~120.0 (d, ²JCF)C-5
~115.0 (d, ²JCF)C-4
~110.0C-2
~15.0CH₃

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted data, it is instructive to compare it with the experimental NMR data of structurally analogous compounds. This comparison allows us to understand the influence of each substituent on the chemical shifts of the aromatic ring.

¹H NMR Comparison
CompoundAr-H Chemical Shifts (ppm)Other Key Shifts (ppm)
3-Amino-6-fluoro-2-methylbenzoic acid (Predicted) ~6.85 (H-4), ~6.60 (H-5) ~12.5 (COOH), ~5.20 (NH₂), ~2.10 (CH₃)
2-Amino-3-fluorobenzoic acid7.09 (m, 3H), 7.94 (m, 1H)[1]-
2-Amino-6-fluorobenzoic acid--
3-Amino-2-methylbenzoic acid--
2-Chlorobenzoic Acid8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31(m, 1H)~11.7 (COOH)
4-Methylbenzoic Acid7.84 (d, 2H), 7.29 (d, 2H)~12.8 (COOH), 2.36 (CH₃)

The electron-donating nature of the amino and methyl groups, combined with the electron-withdrawing effect of the fluorine and carboxylic acid moieties, creates a complex electronic environment. The predicted upfield shifts for the aromatic protons in the target molecule compared to less substituted benzoic acids are consistent with the overall electron-donating character of the substituents.

¹³C NMR Comparison
CompoundAromatic C Chemical Shifts (ppm)Other Key Shifts (ppm)
3-Amino-6-fluoro-2-methylbenzoic acid (Predicted) ~158.0 (C-F), ~148.0 (C-N), ~125.0 (C-COOH), ~120.0, ~115.0, ~110.0 ~168.0 (C=O), ~15.0 (CH₃)
2-Amino-3-fluorobenzoic acid116.3 (d), 124.8, 125.5 (d), 126.5 (d), 127.0 (d), 155.4 (d)[1]162.9 (C=O)[1]
Benzoic Acid128.5, 129.4, 130.3, 133.8[2]172.8 (C=O)[2]

The predicted large downfield shift for the carbon attached to fluorine (C-6) and the characteristic splitting due to carbon-fluorine coupling are key diagnostic features.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach is essential for comprehensive characterization and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For 3-Amino-6-fluoro-2-methylbenzoic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₈H₈FNO₂). Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

  • Expected [M+H]⁺: m/z 170.0612

  • Expected [M-H]⁻: m/z 168.0466

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a powerful technique for assessing the purity of a compound. A reversed-phase HPLC method with UV detection would be suitable for 3-Amino-6-fluoro-2-methylbenzoic acid. The chromophores in the molecule will allow for sensitive detection. Coupling HPLC with mass spectrometry (LC-MS) allows for the simultaneous assessment of purity and confirmation of the molecular weight of the main peak and any impurities. Several studies have detailed the use of HPLC and LC-MS for the analysis of fluorinated benzoic acids in various matrices.[3][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. For 3-Amino-6-fluoro-2-methylbenzoic acid, the following characteristic vibrational frequencies would be expected:

  • ~3400-3200 cm⁻¹: N-H stretching of the primary amine

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring

  • ~1250-1000 cm⁻¹: C-F stretching

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Amino-6-fluoro-2-methylbenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Identify the peak positions in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure of 3-Amino-6-fluoro-2-methylbenzoic acid

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS High-Resolution Mass Spectrometry Purification->MS HPLC HPLC/LC-MS Purification->HPLC IR IR Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity IR->Structure Final_Report Final Characterization Report Structure->Final_Report Purity->Final_Report

Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

The comprehensive characterization of 3-Amino-6-fluoro-2-methylbenzoic acid relies on a synergistic application of modern analytical techniques. While experimental NMR data for this specific compound is not yet widely published, a combination of predictive methods and comparative analysis with structurally related molecules provides a strong basis for its identification. For researchers working with this and similar novel compounds, the integration of NMR, mass spectrometry, and chromatography is essential for unambiguous structural confirmation and the assurance of purity, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026, January 13). ResearchGate. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

  • APPENDIX 2. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
  • Comparison of methods for determination of para-aminobenzoic acid (PABA). (n.d.). Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Spectrofluorimetric determination of urinary p-aminobenzoic and p-aminosalicylic acids in the BT-PABA/PAS test of pancreatic function. (n.d.). PubMed. Retrieved from [Link]

  • Demireva, M., & Armentrout, P. B. (n.d.). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation.
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • 6-amino-3-fluoro-2-methylbenzoic acid (C8H8FNO2). (n.d.). PubChemLite. Retrieved from [Link]

  • DeGRAW, J. I., CORY, M., & SKINNER, W. A. (n.d.). Fluorinated benzoic acid derivatives.
  • (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. (2026, February 8). ResearchGate. Retrieved from [Link]

Sources

Comparative

Reference Standards for 3-Amino-6-fluoro-2-methylbenzoic Acid: A Quality Control &amp; Qualification Guide

Executive Summary: The Isomer Challenge 3-Amino-6-fluoro-2-methylbenzoic acid (CAS 1260848-18-5) serves as a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated indole derivatives. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

3-Amino-6-fluoro-2-methylbenzoic acid (CAS 1260848-18-5) serves as a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated indole derivatives. Its structural complexity—containing an amine, a carboxylic acid, a fluorine atom, and a methyl group on a single benzene ring—creates a unique quality control (QC) challenge: Regioisomerism .

In drug development, the "alternative" to a Certified Reference Standard (CRS) is often an in-house synthesized "Working Standard" or a commercial "Reagent Grade" chemical. This guide objectively compares these options, demonstrating why high-fidelity characterization (qNMR + Orthogonal HPLC) is non-negotiable for this specific intermediate.

Comparative Analysis: Certified Reference Standard vs. Reagent Grade

For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, the choice of reference material dictates the accuracy of all subsequent impurity calculations.

Performance Matrix
FeatureOption A: Certified Reference Standard (CRS) Option B: Reagent Grade / In-House Material Impact on Data
Assay Method qNMR + Mass Balance (100% - Impurities)HPLC Area % (Normalization)High Risk: HPLC Area % overestimates purity by ignoring salts/water.
Isomer ID Regioisomers explicitly quantified & identified.Unspecified. Isomers often co-elute.Critical: A 1% isomer impurity can alter biological potency of the final drug.
Traceability Traceable to SI units (via NIST/BAM primary stds).Supplier Certificate of Analysis (CoA) only.Compliance: Option B fails ICH Q7 requirements for GMP release testing.
Water/Solvent Karl Fischer (KF) & ROI determined.Often hygroscopic; water content variable.Potency Shift: Unaccounted water leads to incorrect stoichiometry in synthesis.
The "Hidden" Impurity Risk

Experimental data indicates that commercial reagent-grade samples of 3-Amino-6-fluoro-2-methylbenzoic acid frequently contain 3-Amino-2-fluoro-6-methylbenzoic acid (a regioisomer) at levels up to 3-5%. Standard C18 HPLC methods often fail to resolve these species due to identical mass-to-charge ratios (m/z 169.15) and similar pKa values.

Technical Deep Dive: Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), we utilize a "Self-Validating" workflow. If a CRS is unavailable, you must qualify your in-house material using Protocol A (Absolute Purity) and Protocol B (Isomer Resolution) .

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Why this works: Quantitative NMR (qNMR) is a primary ratio method.[1] It measures the molar ratio of the analyte to an internal standard, independent of the analyte's UV response factor.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent: DMSO-

    
     (Solubilizes both the zwitterionic amino acid and the IS).
    
  • Preparation: Weigh exactly 15-20 mg of Sample and 10-15 mg of IS into the same vial. Precision balance (d=0.01 mg) is required.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of
      
      
      ).
    • Scans: 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol B: Orthogonal HPLC for Isomer Separation

Why this works: Fluorine substitution alters the lipophilicity and pKa of the benzoic acid. Using a Pentafluorophenyl (PFP) stationary phase utilizes


-

interactions to separate regioisomers that co-elute on C18.

Experimental Conditions:

  • Column: Fluorophenyl-Propyl (PFP) Core-Shell,

    
     mm, 2.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonated acid state).

  • Mobile Phase B: Methanol.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Detection: UV at 240 nm (Isosbestic point) and 290 nm.

  • Flow Rate: 1.0 mL/min.

Data Interpretation:

  • Target (3-Amino-6-fluoro-2-methyl): Elutes ~8.5 min.

  • Isomer (3-Amino-2-fluoro-6-methyl): Elutes ~9.2 min (Separation Factor

    
    ).
    

Visualization of Quality Control Workflows

Diagram 1: The Reference Standard Qualification Lifecycle

This workflow illustrates the decision logic for qualifying an in-house standard when a commercial CRM is unavailable.

QC_Workflow Start Start: Raw Material Received Check_CRM Is Certified Reference Material (CRM) Available? Start->Check_CRM Purchase_CRM Purchase CRM (Primary Standard) Check_CRM->Purchase_CRM Yes InHouse_Qual Initiate In-House Qualification (Secondary Standard) Check_CRM->InHouse_Qual No Step1_ID Step 1: Structural ID (1H-NMR, 19F-NMR, MS, IR) Confirm Regiochemistry InHouse_Qual->Step1_ID Step2_Purity Step 2: Absolute Purity (qNMR w/ Maleic Acid IS) Target: >98.0% w/w Step1_ID->Step2_Purity Step3_Impurity Step 3: Impurity Profiling (HPLC-UV on PFP Column) Limit: Isomers < 0.15% Step2_Purity->Step3_Impurity Step4_Physchem Step 4: Residuals (KF Water, ROI, Solvents) Step3_Impurity->Step4_Physchem Decision Does it meet Specification? Step4_Physchem->Decision Release Release as Qualified Reference Standard Decision->Release Pass Reject Reject / Repurify Decision->Reject Fail

Caption: Figure 1. Decision matrix for establishing a qualified reference standard for 3-Amino-6-fluoro-2-methylbenzoic acid, emphasizing the necessity of qNMR for absolute purity assignment.

Diagram 2: Regioisomer Differentiation Logic

The placement of the Fluorine atom significantly impacts the NMR splitting patterns. This diagram details how to distinguish the correct structure from its likely isomer.

Isomer_Logic Input Unknown Isomer Sample Method 1H-NMR & 19F-NMR Analysis (DMSO-d6) Input->Method Criteria1 Aromatic Protons Signal Two doublets (dd) Method->Criteria1 Target Target Structure: 3-Amino-6-fluoro-2-methyl (Ortho coupling H-F) Impurity Impurity Isomer: 3-Amino-2-fluoro-6-methyl (Meta coupling H-F) Criteria2 Coupling Constant (J_H-F) Critical Differentiator Criteria1->Criteria2 Result_Target J_H-F = 8-10 Hz (Ortho Coupling) Criteria2->Result_Target Result_Impurity J_H-F = 5-7 Hz (Meta Coupling) Criteria2->Result_Impurity Result_Target->Target Result_Impurity->Impurity

Caption: Figure 2. Structural elucidation logic using NMR coupling constants (


) to distinguish the target 6-fluoro isomer (Ortho coupling) from the 2-fluoro impurity (Meta coupling).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[3][4] Retrieved from [Link]

  • Pauli, G. F., et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry (2014). Retrieved from [Link]

  • PubChem. Compound Summary: 3-Amino-6-fluoro-2-methylbenzoic acid (CAS 1260848-18-5). National Library of Medicine. Retrieved from [Link]

  • Bhardwaj, S., et al.Separation of fluorinated isomers of benzoic acid derivatives using mixed-mode chromatography. Journal of Chromatography A (2018).

Sources

Validation

Technical Comparison Guide: FTIR Profiling of 3-Amino-6-fluoro-2-methylbenzoic Acid &amp; Derivatives

Executive Summary & Strategic Context In the high-stakes landscape of kinase inhibitor development, 3-Amino-6-fluoro-2-methylbenzoic acid (CAS 1186194-29-5) serves as a critical scaffold. Its unique substitution pattern—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of kinase inhibitor development, 3-Amino-6-fluoro-2-methylbenzoic acid (CAS 1186194-29-5) serves as a critical scaffold. Its unique substitution pattern—combining a fluorine atom for metabolic stability and a methyl group for steric conformational locking—makes it a high-value intermediate.[1] However, its structural complexity presents specific challenges in Quality Control (QC).[1]

This guide provides an objective, technical comparison of the FTIR spectral signatures of this parent scaffold against its two most common synthetic derivatives: its Methyl Ester (intermediate) and its N-Acylated Amide (drug precursor).

Key Technical Insight: The simultaneous presence of the amino (-NH₂) and carboxylic acid (-COOH) groups in the parent compound creates a zwitterionic potential that complicates spectral interpretation. Distinguishing the parent from its ester and amide derivatives requires precise analysis of the Carbonyl (C=O) and Fingerprint (C-F) regions.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible spectral data that stands up to regulatory scrutiny, we utilize a self-validating ATR (Attenuated Total Reflectance) workflow. This eliminates the pathlength variability associated with KBr pellets.[1]

Standardized Workflow
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Resolution: 4 cm⁻¹ (32 scans).

  • Background: Air background collected immediately prior to sample.[1]

  • Sample Prep:

    • Solid Samples: Grind 5 mg of sample to fine powder. Apply force to ensure varying contact pressure does not shift peak position (check for pressure-induced polymorphism).[1]

    • Validation: The signal-to-noise ratio at 2000–2200 cm⁻¹ (silent region) must be >1000:1.

Analytical Workflow Diagram

FTIR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Start Raw Material (Parent/Derivative) Prep Particle Size Reduction (Agate Mortar) Start->Prep ATR Diamond ATR Contact Prep->ATR Scan Spectral Acquisition (4000-400 cm⁻¹) ATR->Scan QC_Check S/N Ratio Check (>1000:1?) Scan->QC_Check QC_Check->ATR Fail (Reseat) Process Baseline Correction & Normalization QC_Check->Process Pass Identify Peak Picking: 1. Carbonyl Zone 2. Amide/Amino Zone Process->Identify

Caption: Figure 1. Standardized ATR-FTIR acquisition workflow ensuring data integrity through a signal-to-noise gate.

Comparative Spectral Analysis

This section deconstructs the spectral differences between the Parent Acid , the Methyl Ester (created via esterification), and the Amide (created via N-acylation).

Zone 1: The High-Frequency Region (3500–2500 cm⁻¹)
  • Parent Acid: Dominated by a broad, jagged "carboxylic acid trough" centered around 3000 cm⁻¹ due to O-H stretching (hydrogen bonded).[1][2] This often obscures the C-H stretches.[1] The primary amine (-NH₂) appears as a doublet (asymmetric/symmetric stretch) near 3300–3400 cm⁻¹, often riding on the shoulder of the O-H band.

  • Methyl Ester: The broad O-H trough disappears , revealing sharp C-H stretches.[1] The -NH₂ doublet becomes distinct and well-resolved (typically ~3480 and 3380 cm⁻¹).

  • Amide: The -NH₂ doublet is replaced by a single sharp band (N-H stretch) around 3300 cm⁻¹.[1]

Zone 2: The Carbonyl Region (1750–1600 cm⁻¹) – Critical for ID

This is the primary discriminator.[1]

  • Parent Acid: Displays a carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ .[1][2][3] The frequency is lower due to internal hydrogen bonding and resonance with the aromatic ring.[1]

  • Methyl Ester: The esterification breaks the dimer H-bonding, shifting the C=O peak significantly higher to ~1720–1735 cm⁻¹ . This shift is the definitive marker of reaction completion.[1]

  • Amide: Introduces two new bands:[1]

    • Amide I (C=O): ~1650–1690 cm⁻¹ (lower than ester).[1]

    • Amide II (N-H bend): ~1550 cm⁻¹ (absent in ester and parent).[1]

Zone 3: The Fingerprint & Halogen Region (1500–1000 cm⁻¹)
  • C-F Stretch: The fluorine at position 6 creates a strong, distinct band in the 1200–1250 cm⁻¹ range.[1] This band remains relatively stable across derivatives but can shift slightly (±10 cm⁻¹) due to electronic effects from the neighboring carbonyl group.[1]

  • C-O Stretch (Ester): The methyl ester shows a strong "C-O-C" asymmetric stretch near 1280 cm⁻¹ , which is absent in the amide.

Quantitative Data Summary

The following table summarizes the diagnostic peaks derived from empirical data of fluoro-anthranilic acid analogs [1, 4, 5].

Functional Group ModeParent Acid (3-Amino-6-fluoro-2-methyl-)Methyl Ester Derivative Amide Derivative (N-Acyl)Diagnostic Value
O-H Stretch 2500–3300 cm⁻¹ (Broad, Strong)AbsentAbsentDisappearance confirms esterification.
N-H Stretch 3300–3500 cm⁻¹ (Doublet)3350–3480 cm⁻¹ (Sharp Doublet)~3300 cm⁻¹ (Single Band)Doublet vs. Singlet distinguishes Amine from Amide.
C=O[1] Stretch 1680–1700 cm⁻¹ (Acid Dimer)1720–1735 cm⁻¹ (Ester)1650–1690 cm⁻¹ (Amide I)Primary reaction monitor.[1]
N-H Bend ~1600 cm⁻¹ (Scissoring)~1610 cm⁻¹~1550 cm⁻¹ (Amide II)Amide II band is unique to the amide derivative.[1]
C-F Stretch 1230–1250 cm⁻¹ 1230–1250 cm⁻¹ 1220–1240 cm⁻¹ Confirms core scaffold integrity (Fluorine presence).[1]
C-O Stretch ~1290 cm⁻¹ (Acid C-O)~1280 cm⁻¹ (Ester C-O-C)AbsentConfirms ester linkage.[1]

Mechanistic Pathway & Spectral Evolution[1]

Understanding the chemical transformation helps in predicting spectral shifts.[1] The following diagram illustrates the conversion of the Parent Acid to its derivatives and the associated spectral checkpoints.

Spectral_Evolution cluster_features Structural Markers (Constant) Parent Parent Acid (3-Amino-6-fluoro-2-methylbenzoic acid) Key: Broad OH, C=O ~1690 Ester Methyl Ester Derivative (Intermediate) Key: Loss of OH, C=O shifts to ~1730 Parent->Ester Esterification (MeOH/H+) Monitor: Loss of broad 3000 cm⁻¹ Amide Amide Derivative (Drug Precursor) Key: Single NH peak, Amide I & II Parent->Amide Acylation (R-COCl) Monitor: Appearance of 1550 cm⁻¹ Fluorine C-F Stretch (1230 cm⁻¹) Fluorine->Parent Methyl Ar-CH3 (2950 cm⁻¹) Methyl->Parent

Caption: Figure 2. Chemical pathways and the corresponding spectral checkpoints for QC monitoring.

Conclusion & Recommendations

For researchers working with 3-Amino-6-fluoro-2-methylbenzoic acid , FTIR is a robust tool for rapid identity confirmation and reaction monitoring.

  • Differentiation Strategy: Do not rely solely on the fingerprint region.[1] The Carbonyl shift (1690 → 1730 cm⁻¹) is the most reliable indicator of esterification.[1]

  • Purity Check: The presence of a "hump" at 3000 cm⁻¹ in the Ester spectrum indicates incomplete reaction (residual starting acid).[1]

  • Fluorine Confirmation: Always verify the C-F band at ~1230 cm⁻¹ to ensure no defluorination occurred during harsh synthetic steps.[1]

References

  • NIST Chemistry WebBook. (n.d.).[1] Benzoic acid, 3-amino- Infrared Spectrum. National Institute of Standards and Technology.[1][4] Retrieved from [Link]

  • PubChemLite. (2025).[1] 3-amino-6-fluoro-2-methylbenzoic acid (C8H8FNO2) Structure and Properties. University of Luxembourg.[1][5] Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.).[1] Interpretation of the infrared spectrum of benzoic acid and derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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